3-Bromo-1-(methoxymethyl)indazol-7-amine
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Overview
Description
3-Bromo-1-(methoxymethyl)indazol-7-amine: is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 256.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) at room temperature . The reaction is followed by the protection of the amine group with a methoxymethyl group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methoxymethyl)indazol-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions with potassium permanganate can yield corresponding oxides .
Scientific Research Applications
3-Bromo-1-(methoxymethyl)indazol-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methoxymethyl)indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
3-Bromo-1-(methoxymethyl)indazol-7-amine can be compared with other similar compounds, such as:
3-Bromo-1-methylindazole: Similar structure but lacks the methoxymethyl group, which may result in different biological activities and properties.
7-Bromo-1H-indazol-3-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-1-(methoxymethyl)indazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQHQAJJHMKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=CC=C2N)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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